molecular formula C20H21NO4 B8600902 methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

Cat. No.: B8600902
M. Wt: 339.4 g/mol
InChI Key: CQMZYHRZRYHBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylmethyl ether group, and a pyrrolidinylcarbonyl group

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

InChI

InChI=1S/C20H21NO4/c1-24-20(23)17-13-16(19(22)21-11-5-6-12-21)9-10-18(17)25-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3

InChI Key

CQMZYHRZRYHBDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-pyrrolidinylcarbonyl)benzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylmethyl ether group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated reactors and purification systems such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethyl ether group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate
  • methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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